

A Technical Guide to the Physicochemical Properties of Paeonol for Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Paeonol**

Cat. No.: **B1678282**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Paeonol, a phenolic compound extracted from medicinal plants such as *Paeonia suffruticosa*, has garnered significant interest for its wide array of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects.[1][2][3] Despite its therapeutic potential, the development of **Paeonol** into a viable clinical drug is hampered by several physicochemical challenges, primarily its poor water solubility, low stability, and limited bioavailability.[4][5] This technical guide provides an in-depth overview of the core physicochemical properties of **Paeonol**, details the experimental protocols for their assessment, and outlines strategies to overcome its formulation hurdles.

Core Physicochemical Characteristics

A thorough understanding of **Paeonol**'s fundamental properties is the first step in designing effective drug delivery systems.

Paeonol, or 1-(2-hydroxy-4-methoxyphenyl)ethanone, is a white or slightly yellow, needle-like crystalline solid.[2] Its key identifiers and basic properties are summarized below.

Table 1: General Physicochemical Properties of **Paeonol**

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₀ O ₃	[6][7]
Molecular Weight	166.17 g/mol	[6][8]
CAS Registry Number	552-41-0	[6]
Appearance	White to beige crystalline powder	[9]
Melting Point	48-53 °C	[6][9][10][11][12]
Boiling Point	145-147 °C (at 5 Torr) 154 °C (at 20 mmHg) 301-302 °C (at 760 mmHg, est.)	[6][10][12]
pKa	9.78 - 9.79	[8][9][13]

Paeonol's poor aqueous solubility is a major obstacle to its clinical application, particularly for parenteral formulations.[4][9] It is very slightly soluble in water but shows good solubility in organic solvents.[4][7]

Table 2: Solubility Data for **Paeonol**

Solvent / Medium	Solubility	Reference(s)
Water	Very slightly soluble; Insoluble	[4][14]
Water (n-octanol saturated)	0.58 mg/mL	[2][4]
Phosphate Buffer Solutions	284.06 - 598.23 µg/mL	[4][15]
Ethanol	~30 mg/mL	[7]
DMSO	~30 mg/mL	[7][16]
Dimethylformamide (DMF)	~20 mg/mL	[7]
Ethanol:PBS (pH 7.2) (1:7)	~0.12 mg/mL	[7]
Acetonitrile, Chloroform, Methanol	Slightly soluble	[9]

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes. **Paeonol**'s LogP value indicates it is a lipophilic compound, which generally favors membrane permeability.[\[8\]](#)

Table 3: Lipophilicity and Permeability of **Paeonol**

Parameter	Value	Reference(s)
LogP (o/w)	1.98	[8] [10]
Oil-Water Partition Coefficient	461.97 - 981.17 µg/mL (in phosphate buffer)	[4] [15]
Effective Passive Permeability (Pe)	23.49×10^{-6} cm/s	[4] [15]

Despite its favorable lipophilicity, **Paeonol**'s overall bioavailability is low due to rapid metabolism and clearance.[\[1\]](#)

Stability Profile

Paeonol is susceptible to degradation, which presents a significant challenge for its storage and formulation. The phenolic hydroxyl group makes it prone to oxidation.[\[2\]](#) It is also volatile and can evaporate with steam or in humid environments, necessitating storage in dry, sealed conditions.[\[2\]](#) Stability studies on liposomal formulations have shown that **Paeonol** retention is significantly better at lower temperatures (4°C) compared to room temperature (25°C).[\[17\]](#)

Pharmacokinetic Profile

Pharmacokinetic studies, primarily in rats, reveal that **Paeonol** is rapidly absorbed and extensively metabolized.[\[1\]](#)[\[4\]](#)[\[18\]](#) This rapid clearance contributes to its low oral bioavailability.[\[1\]](#)

Table 4: Pharmacokinetic Parameters of **Paeonol** in Rats (Oral Administration)

Dose	T _{max} (Time to Max. Concentration)	T _½ (Half-life)	AUC (Area Under the Curve)	Reference(s)
25 mg/kg	~0.18 h	~0.68 h	15.81% (relative bioavailability)	[2][4]
50 mg/kg	~0.19 h	~0.68 h	-	[2][4]

Following oral administration, **Paeonol** is quickly distributed to various organs, with the highest concentrations found in the liver, heart, and spleen.[2][4] It can cross the blood-brain barrier, although its concentration in the brain decreases rapidly.[1][18] The primary route of elimination is through urine, with metabolites excreted as conjugates.[2][4] The rapid metabolism, including a significant liver first-pass effect, is a key reason for its low bioavailability.[19]

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. Below are summaries of typical experimental methodologies.

Objective: To quantify the solubility of **Paeonol** in various media and determine its lipophilicity.

Methodology (Shake-Flask Method):

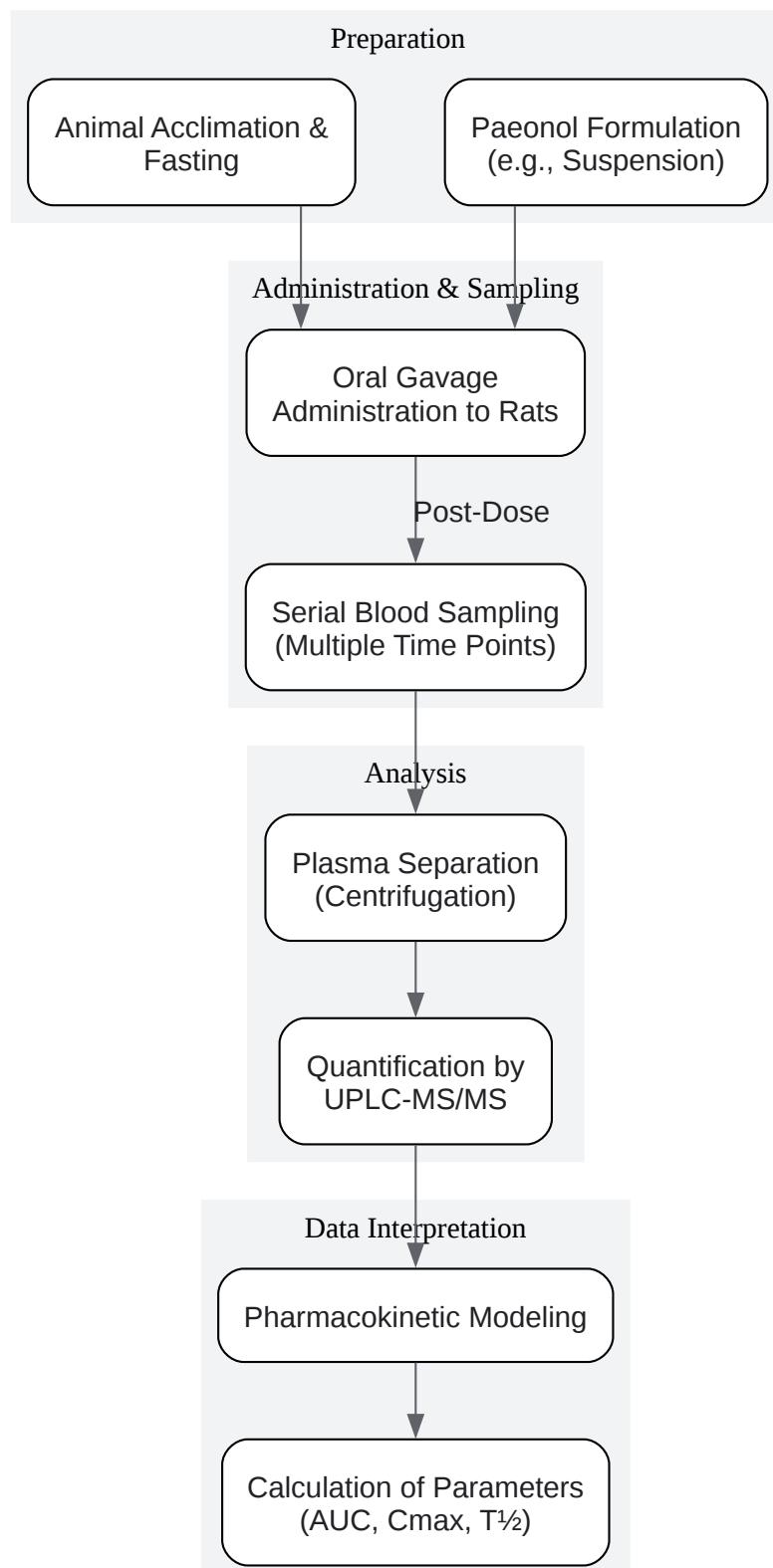
- Preparation: An excess amount of **Paeonol** is added to a known volume of the solvent (e.g., water, phosphate buffer of a specific pH, or 1-octanol).
- Equilibration: The resulting suspension is agitated in a mechanical shaker, typically at a constant temperature (e.g., 25°C or 37°C), for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: For the partition coefficient, the mixture of 1-octanol and an aqueous buffer (previously saturated with each other) is allowed to stand until the two phases are clearly separated.
- Sampling and Analysis: An aliquot is withdrawn from the supernatant (or from each phase for LogP determination), filtered (e.g., using a 0.45 µm filter), and diluted appropriately.

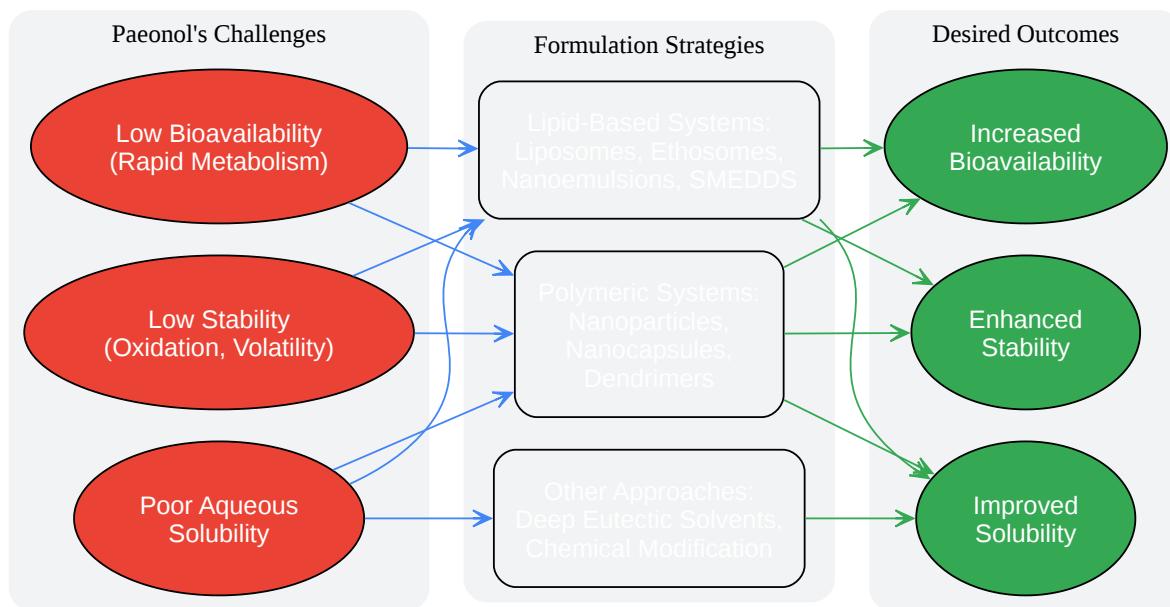
- Quantification: The concentration of **Paeonol** in the filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[15][20] The partition coefficient (P) is calculated as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

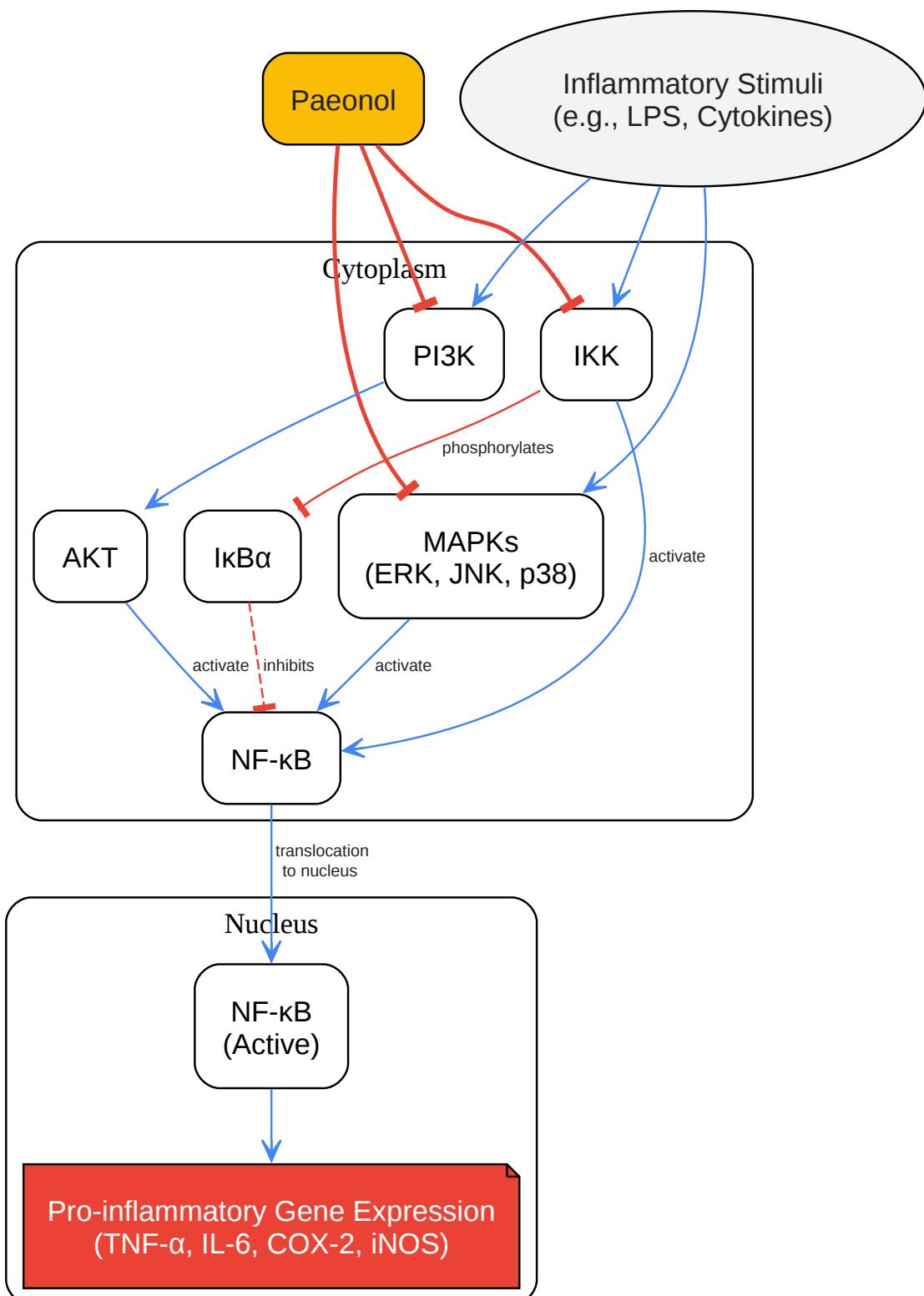
Objective: To assess the passive diffusion of **Paeonol** across a biological membrane model.

Methodology (Caco-2 Cell Monolayer Assay):

- Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwell® inserts) and cultured for approximately 21 days until they form a differentiated and confluent monolayer, which serves as a model of the intestinal epithelium.
- Monolayer Integrity Test: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
- Permeability Study: A solution of **Paeonol** at a known concentration is added to the apical (donor) side of the monolayer. Samples are collected from the basolateral (receiver) side at predetermined time intervals.
- Quantification: The concentration of **Paeonol** in the receiver compartment is measured by HPLC or LC-MS/MS.
- Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: $Papp = (dQ/dt) / (A * C_0)$, where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C_0 is the initial drug concentration in the donor compartment.[21]


Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of **Paeonol** in an animal model.


Methodology (Rat Model):


- Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used. They are fasted overnight before drug administration but have free access to water.[4][21]

- Drug Administration: **Paeonol** (either as a pure substance suspended in a vehicle like 0.5% carboxymethylcellulose sodium or as a specific formulation) is administered orally via gavage at a defined dose (e.g., 25 mg/kg).[4][21]
- Blood Sampling: Blood samples (~0.5 mL) are collected from the tail vein or via orbital sinus puncture at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[21]
- Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
- Sample Analysis: The concentration of **Paeonol** and its metabolites in the plasma samples is quantified using a validated UPLC-MS/MS method.[18]
- Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin) to calculate key parameters such as C_{max}, T_{max}, T_½, and AUC.[2][4]

Workflow for In Vivo Pharmacokinetic Study of **Paeonol**

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacokinetics, Tissue Distribution and Excretion of Paeonol and Its Major Metabolites in Rats Provide a Further Insight Into Paeonol Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Investigation of paeonol in dermatological diseases: an animal study review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of paeonol in dermatological diseases: an animal study review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Antioxidant and Neuroprotective Effects of Paeonol against Oxidative Stress and Altered Carrier-Mediated Transport System on NSC-34 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paeonol CAS#: 552-41-0 [m.chemicalbook.com]
- 10. peonol, 552-41-0 [thegoodsentscompany.com]
- 11. Page loading... [guidechem.com]
- 12. 552-41-0 CAS MSDS (Paeonol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Paeonol(552-41-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. apexbt.com [apexbt.com]
- 15. Study on the physicochemical properties and anti-inflammatory effects of paeonol in rats with TNBS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abmole.com [abmole.com]
- 17. Study of the Stability and Anti-Inflammatory Activity of Paeonol–Oleanolic Acid Liposomes by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics, Tissue Distribution and Excretion of Paeonol and Its Major Metabolites in Rats Provide a Further Insight Into Paeonol Effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Primary Studies on Construction and Evaluation of Ion-Sensitive in situ Gel Loaded with Paeonol-Solid Lipid Nanoparticles for Intranasal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [Determination of paeonol in jiawei xiaoyao granules by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of Paeonol Liposomes: Design, Optimization, in vitro and in vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Paeonol for Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678282#physicochemical-properties-of-paeonol-for-drug-development>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com